5-Fluoro-2-phenylquinoline
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Overview
Description
5-Fluoro-2-phenylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
The synthesis of 5-Fluoro-2-phenylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-phenylquinoline with a fluorinating agent can yield this compound . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and greener chemical processes such as ultrasound irradiation and microwave-assisted synthesis .
Chemical Reactions Analysis
5-Fluoro-2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
5-Fluoro-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: It has been investigated for its antibacterial, antineoplastic, and antiviral properties.
Industry: The compound finds applications in the production of liquid crystals, dyes, and other materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit enzymes and disrupt biological processes. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
Comparison with Similar Compounds
5-Fluoro-2-phenylquinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C15H10FN |
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Molecular Weight |
223.24 g/mol |
IUPAC Name |
5-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H10FN/c16-13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-10H |
InChI Key |
CSIGKFSCNPIHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=CC=C3)F |
Origin of Product |
United States |
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